Thiorphan Disulfide
Overview
Description
Thiorphan Disulfide is a chemical compound known for its role as an impurity in Racecadotril, an antidiarrheal medication. It is characterized by its white to off-white solid form and has a molecular formula of C24H28N2O6S2 . This compound is notable for its involvement in reducing water and electrolyte secretion into the intestines, thereby aiding in the treatment of diarrhea .
Mechanism of Action
Target of Action
Thiorphan Disulfide primarily targets Neprilysin , also known as membrane metalloendopeptidase . Neprilysin is an enzyme that plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion in the body .
Mode of Action
This compound acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, this compound prevents the degradation of endogenous enkephalins, thereby increasing their availability in the body . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
It is known that the inhibition of neprilysin leads to an increase in the levels of endogenous enkephalins . These peptides are involved in various physiological processes, including pain modulation and emotional responses .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of enkephalin levels in the body. By inhibiting Neprilysin, this compound prevents the degradation of these peptides, leading to their increased availability . This can result in enhanced analgesic effects and reduced withdrawal symptoms .
Biochemical Analysis
Biochemical Properties
Thiorphan disulfide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets acetylcholine receptors, inhibiting the binding of acetylcholine and thereby reducing muscle contraction. Additionally, this compound may inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. By inhibiting acetylcholine receptors, it reduces muscle contraction and influences cell signaling pathways. This compound can also impact gene expression and cellular metabolism, leading to changes in cell function. The effects of this compound on cell signaling pathways and gene expression are crucial for understanding its role in cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholine receptors, inhibiting the binding of acetylcholine and reducing muscle contraction. It may also inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular processes, depending on its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit acetylcholine receptors and reduce muscle contraction without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage in its application .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical reactions. This compound’s interactions with enzymes and cofactors can impact its overall efficacy and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its activity and function. This compound interacts with transporters and binding proteins that influence its localization and accumulation. The effects of this compound on its transport and distribution are crucial for its overall efficacy .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiorphan Disulfide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. For instance, molecular oxygen is often used as an atom-economical, non-toxic oxidant for the oxidative coupling of thiols in ethanol, yielding disulfides in good to excellent yields . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C .
Industrial Production Methods: In industrial settings, the synthesis of disulfides like this compound often employs microfluidic electrosynthesis. This method involves the electro-oxidation of sodium dithiocarbamates in microchannel reactors with parallel electrodes. This approach prevents solid deposition and promotes synthesis efficiency, achieving high yields without oxidation by-products .
Chemical Reactions Analysis
Types of Reactions: Thiorphan Disulfide undergoes various chemical reactions, including:
Oxidation: The conversion of thiols to disulfides is a common oxidation reaction.
Reduction: Disulfides can be reduced back to thiols.
Common Reagents and Conditions:
Reducing Agents: Reducing agents like glutathione can convert disulfides back to thiols.
Major Products: The major products formed from these reactions include symmetrical disulfides and thiols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Thiorphan Disulfide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiorphan Disulfide can be compared with other sulfur-containing compounds such as:
Disulfiram: Used to treat alcohol addiction by inhibiting aldehyde dehydrogenase.
Thiuram Disulfides: Used as free radical initiators in polymerization reactions and as vulcanization accelerators.
Thiosulfinates and Polysulfanes: Known for their robust oxidative properties and applications in medicine, agriculture, and chemistry.
This compound is unique due to its specific role as an impurity in Racecadotril and its mechanism of action involving enkephalinase inhibition, which distinguishes it from other disulfides and sulfur-containing compounds.
Properties
IUPAC Name |
2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHBJQCOYUZBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123658-06-0 | |
Record name | Thiorphan disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIORPHAN DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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